

Thioacetone molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thioacetone

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An In-depth Technical Guide to the Molecular Structure and Bonding of **Thioacetone**

Introduction

Thioacetone ((CH₃)₂CS) is an organosulfur compound and the simplest thioketone, representing the sulfur analog of acetone.[1] First synthesized in 1889 by Eugen Baumann and E. Fromm, it is infamous for its extraordinarily potent and unpleasant odor, as well as its inherent instability.[1][2] Unlike the stable and widely used acetone, **thioacetone** is a highly reactive molecule that readily polymerizes at temperatures above -20 °C.[2][3] This instability, driven by the nature of the carbon-sulfur double bond, makes its isolation and study challenging, often requiring in situ generation for experimental use.[4]

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, spectroscopic properties, and synthesis of **thioacetone**, intended for researchers, chemists, and professionals in drug development.

Molecular Structure and Geometry

The molecular structure of **thioacetone** features a central carbon atom double-bonded to a sulfur atom, with two methyl groups also attached to the central carbon.[5] This arrangement results in a trigonal planar geometry around the sp²-hybridized central carbon atom.[5] Microwave spectroscopy studies have confirmed that the central C-S-C-C skeletal atoms form a rigid planar framework.[4]

Bond Lengths and Angles

The substitution of oxygen with the larger sulfur atom leads to significant differences in bond lengths and angles when compared to acetone. The carbon-sulfur double bond (C=S) is considerably longer than the carbon-oxygen double bond (C=O) in acetone, a direct consequence of sulfur's larger atomic radius.[5] Computational and experimental data have established the key structural parameters.

Parameter	Thioacetone	Acetone (for comparison)	Source(s)
C=S Bond Length	1.6-1.65 Å	-	[4][5]
C=O Bond Length	-	1.21-1.25 Å	[5]
C-C Bond Length	1.50-1.52 Å	~1.50-1.52 Å	[5]
C-C-S Bond Angle	120-125°	-	[5]
C-C-O Bond Angle	-	~120-125°	[5]
C-C-H Bond Angle	~109-110°	~109-110°	[5]

Bonding and Electronic Structure

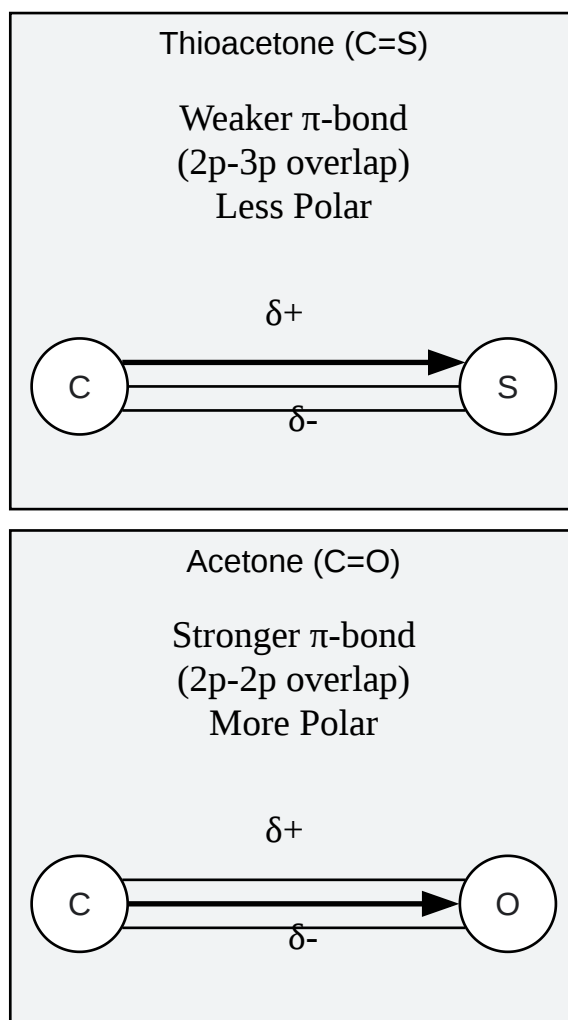
The chemical properties and high reactivity of **thioacetone** are rooted in the electronic nature of the thiocarbonyl (C=S) group.

The Carbon-Sulfur Double Bond

The C=S double bond is significantly weaker and less polar than the C=O bond in acetone.[5] This is attributed to two main factors:

- **Electronegativity:** Oxygen (Pauling scale: 3.44) is more electronegative than sulfur (2.58). Consequently, the C=O bond is more polarized, with a more electrophilic carbon atom, than the C=S bond.[4]
- **Orbital Overlap:** The π -bond in the thiocarbonyl group results from the overlap of a carbon 2p orbital and a sulfur 3p orbital. This overlap is less effective than the 2p-2p overlap in a carbonyl group, leading to a weaker π -bond.[5]

The bond dissociation energy for the C=S bond is estimated to be around 170 kJ/mol, which is substantially lower than the approximately 350 kJ/mol for the C=O bond in acetone.[5] This weaker bond is a primary driver for **thioacetone**'s tendency to polymerize.[5]



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Figure 1. Comparison of bonding in acetone and **thioacetone**.

Spectroscopic Properties

Spectroscopic analysis is crucial for characterizing the transient **thioacetone** monomer, often requiring specialized techniques like matrix isolation to prevent polymerization.[4]

Infrared (IR) Spectroscopy

The vibrational frequencies of **thioacetone** are distinct from acetone. The C=S stretching vibration appears at a much lower wavenumber compared to the C=O stretch due to the weaker bond and larger mass of sulfur.^[4]

Vibrational Mode	Wavenumber (cm ⁻¹)	Source(s)
C=S Stretch	1050 - 1425 (general range)	^[4]
C-S Stretch	580 - 752 (general range)	^[4]
Reported C-S bands	1085 and 643	^[3]
Geminal Methyl	2950, 2900, 1440, 1150, 1360, 1375	^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides clear signatures for **thioacetone**'s structure.

Nucleus	Chemical Shift (δ)	Description	Source(s)
¹ H NMR	~1.9 ppm	A single peak due to the chemical equivalence of the six methyl protons.	^[3]
¹³ C NMR	~252.7 ppm	The thiocarbonyl carbon is significantly deshielded and resonates far downfield.	^[4]

Experimental Protocols: Synthesis and Handling

Due to its high reactivity, **thioacetone** is not commercially available and must be prepared in situ immediately before use.^[4] The most common method involves the thermal decomposition (cracking) of its stable cyclic trimer, **trithioacetone**.^[3]

Protocol 1: Synthesis of Trithioacetone

Trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) is the precursor for generating the monomer.

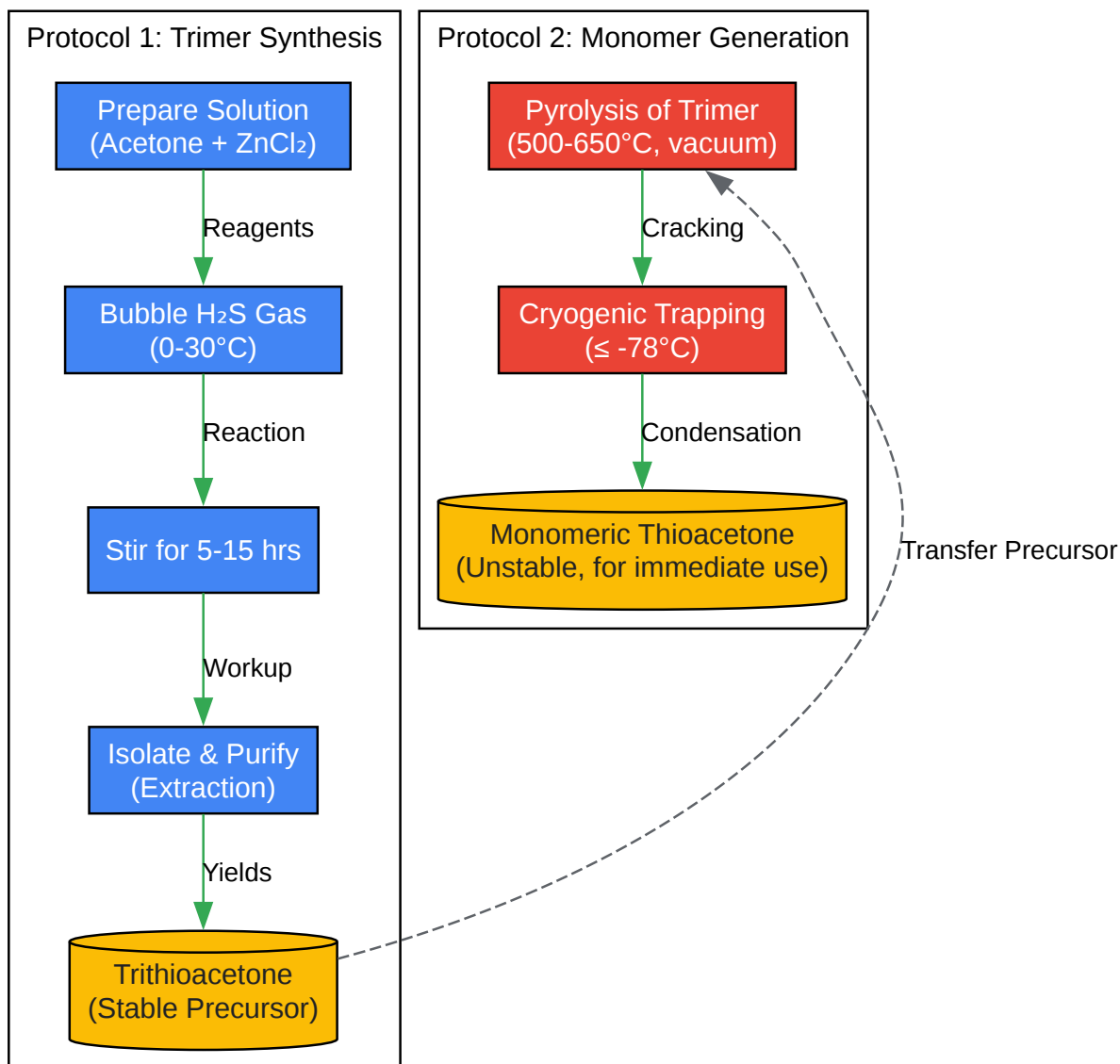
- Reaction: Acetone is reacted with hydrogen sulfide in the presence of a Lewis acid catalyst.
- Reagents:
 - Acetone ($(\text{CH}_3)_2\text{CO}$)
 - Hydrogen Sulfide (H_2S)
 - Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl_2)[4]
 - Hydrochloric Acid (HCl) (optional, to increase acidity)[6]
- Procedure:
 - A solution of the Lewis acid catalyst (e.g., ZnCl_2) is prepared in acetone in a reaction vessel equipped for gas inlet and stirring. The vessel should be cooled.
 - Hydrogen sulfide gas is bubbled through the cooled acetone solution with vigorous stirring. [6][7] The reaction is typically conducted between 0°C and 30°C . [4]
 - The reaction is allowed to proceed for several hours (e.g., 5-15 hours). [4] The formation of a white, milky precipitate (**trithioacetone**) is observed. [6]
 - Upon completion, the product can be isolated. This may involve dilution with water and extraction with a solvent like diethyl ether. [6]
 - The solvent is evaporated to yield crude **trithioacetone**, which can be purified further if necessary.

Protocol 2: Generation of Monomeric Thioacetone

Monomeric **thioacetone** is generated by pyrolysis of the trimer.

- Reaction: Thermal cracking of **trithioacetone**.

- Apparatus: A pyrolysis tube packed with an inert material (e.g., glass wool or beads), connected to a vacuum line and a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath).
- Procedure:
 - Trithioacetone is placed in the pyrolysis apparatus.
 - The system is evacuated to a reduced pressure (typically 5-20 mm Hg).^[4]
 - The pyrolysis tube is heated to a high temperature, generally between 500°C and 650°C.^{[3][4]}
 - As the trimer vaporizes and passes through the hot zone, it cracks, breaking down into three molecules of monomeric **thioacetone**.
 - The highly reactive monomeric **thioacetone** vapor is immediately passed into the cold trap, where it condenses as an orange or brown liquid and is kept at a very low temperature (e.g., -78°C or below) to prevent immediate polymerization.^[4]



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Figure 2. Experimental workflow for the synthesis of **thioacetone**.

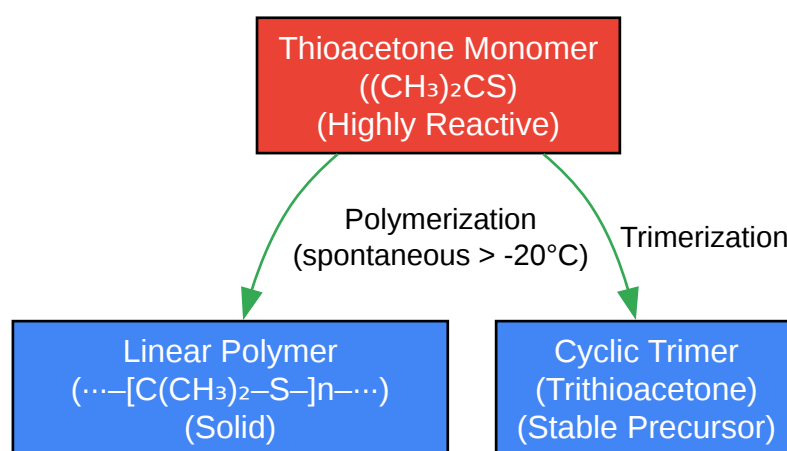
Reactivity and Polymerization

The primary characteristic of **thioacetone**'s reactivity is its rapid, spontaneous polymerization at temperatures above -20°C .^[3] This process is driven by the thermodynamic favorability of replacing the weak $\text{C}=\text{S}$ π -bond with stronger $\text{C}-\text{S}$ σ -bonds.

The polymerization can yield two main products:

- A linear polymer: A white solid with the repeating unit $\cdots\text{---}[\text{C}(\text{CH}_3)_2\text{---S---}]_n\text{---}\cdots$.^[3]
- The cyclic trimer (**trithioacetone**): The same stable precursor used for its generation.^[3]

Polymerization is promoted by light and free radicals.^[3] This high reactivity necessitates that any chemical transformations using **thioacetone** be designed for the in situ trapping of the freshly generated monomer.



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Figure 3. Polymerization pathways of **thioacetone**.

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- To cite this document: BenchChem. [Thioacetone molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215245#thioacetone-molecular-structure-and-bonding]

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